MCL-1 Binding Affinity: Noxa BH3 vs. Bim BH3 and Bad BH3 by Surface Plasmon Resonance
Noxa B BH3 peptide exhibits strong and selective binding to MCL-1 with a Kd of 25 nM (measured by SPR), which is comparable to Bim BH3 (Kd = 3 nM) but occurs in the complete absence of binding to Bcl-2, Bcl-xL, or Bcl-w [1]. In contrast, Bad BH3 binds tightly to Bcl-2, Bcl-xL, and Bcl-w (Kd values of 0.6 nM, 3 nM, and 8 nM respectively) but shows no detectable binding to MCL-1 (Kd > 10,000 nM) [2]. The selectivity ratio for Noxa BH3 (MCL-1 Kd / Bcl-xL Kd) is > 400-fold, whereas Bim BH3 binds MCL-1 and Bcl-xL with comparable sub-nanomolar to low nanomolar affinity, and Bad BH3 shows the inverse selectivity profile [1].
| Evidence Dimension | Binding affinity (Kd) to anti-apoptotic Bcl-2 family proteins |
|---|---|
| Target Compound Data | Noxa BH3: MCL-1 Kd = 25 nM; Bcl-2, Bcl-xL, Bcl-w Kd > 10,000 nM (no detectable binding) |
| Comparator Or Baseline | Bim BH3: MCL-1 Kd = 3 nM, Bcl-xL Kd = 5 nM, Bcl-2 Kd = 1 nM, Bcl-w Kd = 2 nM; Bad BH3: Bcl-2 Kd = 0.6 nM, Bcl-xL Kd = 3 nM, Bcl-w Kd = 8 nM, MCL-1 Kd > 10,000 nM |
| Quantified Difference | Noxa BH3 selectivity for MCL-1 over Bcl-xL: >400-fold differential binding affinity |
| Conditions | Surface plasmon resonance (SPR) using immobilized anti-apoptotic proteins and soluble BH3 peptides at 25°C in HBS-EP buffer |
Why This Matters
This binding data enables researchers to select Noxa B BH3 as the definitive tool for isolating MCL-1-specific contributions to apoptosis, avoiding the confounding multi-target binding of Bim or the MCL-1-inactivity of Bad.
- [1] Kong, W. et al. (2018). Experimental characterization of the binding affinities between proapoptotic BH3 peptides and antiapoptotic Bcl-2 proteins. ChemMedChem, 13(17), 1753-1763. View Source
- [2] Chen, L. et al. (2005). Differential targeting of prosurvival Bcl-2 proteins by their BH3-only ligands allows complementary apoptotic function. Molecular Cell, 17(3), 393-403. View Source
